(2,2-Dimethyl-1,3-dioxolan-4-yl)(4-methoxyphenyl)methanone
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Overview
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)(4-methoxyphenyl)methanone is an organic compound that features a dioxolane ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)(4-methoxyphenyl)methanone typically involves the reaction of 4-methoxybenzaldehyde with 2,2-dimethyl-1,3-dioxolane-4-methanol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the dioxolane ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 2,2-dimethyl-1,3-dioxolane-4-ylmethanol.
Substitution: Formation of various substituted dioxolane derivatives depending on the nucleophile used.
Scientific Research Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate the activity of the serotonergic and glutamatergic systems, contributing to its antinociceptive and anti-edematogenic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-methylamine: Another related compound with a dioxolane ring and a methylamine group.
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)(4-methoxyphenyl)methanone is unique due to the presence of both a dioxolane ring and a methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
61171-89-9 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C13H16O4/c1-13(2)16-8-11(17-13)12(14)9-4-6-10(15-3)7-5-9/h4-7,11H,8H2,1-3H3 |
InChI Key |
OXXJQFRGNIGKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C(=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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